Hemolytic Selectivity: Pardaxin Class Versus Melittin on Human Red Blood Cells
Pardaxin (class-level data from Pa4/Pa1 studies) exhibits significantly reduced hemolytic activity toward human red blood cells (hRBCs) compared with melittin, while retaining comparable antibacterial potency against both Gram-positive and Gram-negative bacteria [1]. Melittin, the bee venom peptide with similar helix-hinge-helix architecture, lyses both bacterial and mammalian membranes indiscriminately. In contrast, pardaxin's C-terminal tail restricts non-selective lysis of erythrocytes, conferring a selectivity advantage [1]. The truncated pardaxin analogue lacking the C-terminal 11 residues shows dramatically reduced hemolytic activity, while its aminated form gains potency exceeding that of native pardaxin against most bacteria tested—confirming the C-terminal domain as the key selectivity determinant [1]. Note: These data were generated with pardaxin from P. marmoratus (Pa4/Pa1); direct Pa3-specific hemolysis data versus melittin have not been published in the peer-reviewed literature retrieved. Users should verify hemolytic profiles when substituting Pa3.
| Evidence Dimension | Hemolytic activity toward human red blood cells (hRBCs) |
|---|---|
| Target Compound Data | Pardaxin: significantly reduced hemolysis; antibacterial potency comparable to magainin, cecropins, dermaseptins [1] |
| Comparator Or Baseline | Melittin: high hemolytic activity with indiscriminate lysis of mammalian and bacterial cells [1] |
| Quantified Difference | Qualitative: 'significantly reduced' hemolytic activity. Exact hemolysis percentages (e.g., HD50 values) not retrieved for quantitative comparison in this search. The C-terminal-truncated analogue showed 'dramatically reduced' hemolytic activity relative to full-length pardaxin [1]. Aminated full-length pardaxin exhibits both high hemolytic and antibacterial activity, indicating that C-terminal amidation abolishes selectivity [1]. |
| Conditions | Human red blood cells (hRBCs); bacterial panel including Gram-positive and Gram-negative strains; peptide concentrations not specified in retrieved abstract; Eur J Biochem. 1996 [1] |
Why This Matters
For procurement decisions where host-cell toxicity is a critical parameter, the pardaxin class offers a demonstrably wider therapeutic window than melittin, though Pa3-specific hemolytic data must be independently verified before use.
- [1] Oren Z, Shai Y. A Class of Highly Potent Antibacterial Peptides Derived from Pardaxin, A Pore-Forming Peptide Isolated from Moses Sole Fish Pardachirus marmoratus. Eur J Biochem. 1996;237(1):303-310. doi:10.1111/j.1432-1033.1996.0303n.x View Source
